Introduction: A Key Building Block in Modern Medicinal Chemistry
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)toluene: Properties, Synthesis, and Applications
2-Fluoro-4-(methylsulfonyl)toluene is a substituted aromatic compound that has garnered significant interest as a building block in organic synthesis, particularly within the realm of drug discovery.[][2] Its chemical architecture, featuring a toluene backbone functionalized with both a fluorine atom and a methylsulfonyl group, imparts a unique combination of physicochemical properties that are highly sought after by medicinal chemists.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, membrane permeability, and binding affinity.[3][4] Fluorine's high electronegativity and small atomic size can profoundly influence the electronic environment of a molecule, often leading to enhanced pharmacokinetic profiles.[3][5] Simultaneously, the methylsulfonyl moiety (-SO₂CH₃) is a strong electron-withdrawing group and a hydrogen bond acceptor.[2] This group can improve a compound's solubility and metabolic stability, making it a valuable feature in the design of therapeutic agents.[2] The combination of these two functional groups on a toluene scaffold makes 2-Fluoro-4-(methylsulfonyl)toluene a versatile intermediate for creating more complex molecules with tailored biological activities.[2]
This guide provides a comprehensive overview of the core chemical properties, synthetic considerations, spectroscopic signature, and safety protocols associated with 2-Fluoro-4-(methylsulfonyl)toluene, offering a technical resource for researchers and scientists in drug development and chemical research.
Physicochemical and Structural Properties
2-Fluoro-4-(methylsulfonyl)toluene is characterized by the following properties, which are fundamental to its handling, reactivity, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 828270-60-6 | [][6][7][8] |
| Molecular Formula | C₈H₉FO₂S | [][9][10] |
| Molecular Weight | 188.22 g/mol | [][8][9] |
| IUPAC Name | 2-fluoro-1-methyl-4-(methylsulfonyl)benzene | [] |
| Synonyms | 2-fluoro-1-methyl-4-methylsulfonylbenzene | [][6] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C)F | [] |
| Physical State | Solid (Typical) | [11] |
| LogP | 2.61840 | [10] |
| PSA (Polar Surface Area) | 42.52 Ų | [10] |
Note: Experimental data for properties such as melting point and boiling point are not consistently available in public datasheets.[6][10]
Synthesis Strategies: A Methodological Perspective
While specific, peer-reviewed synthetic procedures for 2-Fluoro-4-(methylsulfonyl)toluene are not extensively detailed in readily accessible literature, its synthesis can be approached through established organosulfur and fluorination chemistries. The general logic involves the formation of the methyl sulfone from a suitable sulfur-containing precursor. A common and robust method for creating aryl methyl sulfones is the methylation of a corresponding sulfinate salt.
A representative workflow for a structurally related isomer, 4-Fluoro-2-(methylsulfonyl)toluene, has been published and provides a strong methodological basis.[12] This process involves the conversion of a sulfonyl chloride to a sulfinate, followed by methylation.
Experimental Protocol: Synthesis of an Isomeric Aryl Methyl Sulfone
The following protocol is adapted from a published method for the synthesis of the isomer 4-Fluoro-2-(methylsulfonyl)toluene and serves as an illustrative example of the chemical transformations required.[12] The causality behind these steps lies in the controlled reduction of the sulfonyl chloride and subsequent alkylation.
Step 1: Formation of the Sulfonyl Hydrazide Intermediate
-
Dissolve the starting material, 5-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq), in Tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the reaction with hydrazine.
-
Slowly add hydrazine (approx. 2.2 eq) to the cooled solution.
-
Allow the reaction to stir at this temperature and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 16 hours).[12]
-
Remove the solvent under reduced pressure to yield the crude sulfonyl hydrazide intermediate.
Step 2: Methylation to Form the Methyl Sulfone
-
To the crude intermediate, add Ethanol (EtOH), followed by an excess of sodium acetate (approx. 10 eq) and methyl iodide (approx. 5 eq).[12] Sodium acetate acts as a base, and methyl iodide is the methylating agent.
-
Heat the mixture to reflux and maintain for 16 hours.[12] The elevated temperature is necessary to drive the Sₙ2 reaction.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue using silica gel chromatography (e.g., with a hexanes/ethyl acetate gradient) to isolate the pure 4-Fluoro-2-(methylsulfonyl)toluene product.[12]
Spectroscopic Characterization
Definitive characterization of 2-Fluoro-4-(methylsulfonyl)toluene relies on standard spectroscopic techniques. While specific experimental spectra are not publicly cataloged, a predictive analysis based on the structure allows for an accurate estimation of the expected spectroscopic data.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - Methyl Sulfone Protons (-SO₂CH₃): A sharp singlet around 3.0-3.3 ppm. - Toluene Methyl Protons (-CH₃): A singlet (or a narrow doublet due to coupling with the ortho fluorine) around 2.3-2.6 ppm. |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (approx. 115-165 ppm). The carbon directly bonded to fluorine will show a large C-F coupling constant (¹JCF ≈ 240-260 Hz). - Methyl Sulfone Carbon: A signal around 40-45 ppm. - Toluene Methyl Carbon: A signal around 15-20 ppm. |
| IR Spectroscopy | - S=O Stretch: Two strong, characteristic absorption bands for the sulfone group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). - C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 188. - Key Fragmentation: Expect loss of methyl (-15) to give m/z = 173, and loss of the methylsulfonyl group (-79) to give m/z = 109. The tropylium ion (m/z = 91) from the toluene fragment may also be observed. |
Note: Predicted NMR chemical shifts are relative to TMS and can be influenced by the solvent used. [13]
Safety and Handling
Proper handling of 2-Fluoro-4-(methylsulfonyl)toluene is essential. The compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [14]
| Hazard Class | Precautionary Statement | Source(s) |
|---|---|---|
| Skin Contact | May cause skin irritation. Wash off immediately with soap and plenty of water. | [14][15] |
| Eye Contact | May cause eye irritation. Rinse with pure water for at least 15 minutes and consult a doctor. | [14][15] |
| Inhalation | Avoid breathing dust or vapors. Move victim to fresh air. If breathing is difficult, give oxygen. | [14] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately. | [14] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. | [14] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [11][16] |
| Disposal | Dispose of waste material in accordance with national and local regulations. Do not mix with other waste. | |
Applications in Research and Development
The primary application of 2-Fluoro-4-(methylsulfonyl)toluene is as a specialized building block in organic synthesis. []Its pre-functionalized structure allows for its efficient incorporation into larger, more complex molecules, saving synthetic steps and enabling the exploration of chemical space.
Its utility is particularly noted in medicinal chemistry for the development of advanced pharmaceutical intermediates. For example, the related 4-fluoro-2-(methylsulfonyl)phenyl moiety has been crucial in the synthesis of potent and selective inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target implicated in metabolic disorders. [2]The specific substitution pattern offered by this class of reagents can be instrumental in optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. [2]
Conclusion
2-Fluoro-4-(methylsulfonyl)toluene represents a valuable and strategic tool for the modern synthetic chemist. The combination of a fluorine atom and a methylsulfonyl group on a toluene scaffold provides a unique set of electronic and steric properties that are highly advantageous, especially in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, enables researchers to effectively and safely leverage this compound in the synthesis of novel chemical entities with significant potential.
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